2-(Benzhydrylthio)acetic acid
Overview
Description
2-(Benzhydrylthio)acetic acid is an organic compound with the molecular formula C15H14O2S. It is also known as 2-[(diphenylmethyl)thio]acetic acid. This compound is characterized by the presence of a benzhydrylthio group attached to an acetic acid moiety. It appears as a white to almost white powder or crystalline substance and is used in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of modafinil , a wake-promoting agent that primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and increasing its availability in the brain .
Mode of Action
As a modafinil derivative, it may share a similar mechanism, interacting with its targets to increase the availability of dopamine in the brain . This results in enhanced wakefulness and alertness .
Biochemical Pathways
Given its potential similarity to modafinil, it may influence the dopaminergic pathways, leading to increased dopamine availability .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by the Log Po/w value, suggests it may have good bioavailability .
Result of Action
As a derivative of modafinil, it may potentially enhance wakefulness and alertness by increasing dopamine availability in the brain .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Benzhydrylthio)acetic acid are not well-studied. It is known that the compound is involved in several reactions. For instance, it is used in the synthesis of modafinil analogs
Molecular Mechanism
It is known to participate in the synthesis of modafinil analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzhydrylthio)acetic acid can be synthesized through several methods. One common method involves the reaction of benzhydrol with thiourea and hydrobromic acid to form benzhydrylthiol, which is then reacted with chloroacetic acid in the presence of sodium hydroxide . Another method involves the reaction of benzhydryl chloride with thiourea to form an isothiouronium salt, which is then treated with an organic or inorganic base and reacted with chloroacetamide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzhydrylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to benzhydrylthiol.
Substitution: The benzhydrylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzhydrylthiol.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(Benzhydrylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzhydrylthio)acetamide: An intermediate in the synthesis of modafinil.
2-(Benzhydrylthio)acetonitrile: Another intermediate used in organic synthesis.
2-(Diphenylmethyl)sulfinylacetic acid: A related compound with a sulfinyl group instead of a thio group.
Uniqueness
2-(Benzhydrylthio)acetic acid is unique due to its specific structural features, which make it a valuable intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo diverse chemical reactions also enhances its utility in organic synthesis .
Properties
IUPAC Name |
2-benzhydrylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHFEDOFDBZPRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366464 | |
Record name | 2-[(Diphenylmethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63547-22-8 | |
Record name | 2-[(Diphenylmethyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63547-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzhydrylsulfanylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Diphenylmethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZHYDRYLSULFANYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGH8L3D5QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(benzhydrylthio)acetic acid in pharmaceutical chemistry?
A1: this compound serves as a crucial starting material in the synthesis of modafinil and its structural analogs []. Modafinil is a wakefulness-promoting agent used to treat conditions like narcolepsy. The research paper highlights a novel approach to synthesizing modafinil derivatives by utilizing functionalized silica-based mesoporous MCM-41 as a catalyst for the asymmetric sulfoxidation of this compound []. This method holds promise for developing more efficient and enantioselective synthetic routes for modafinil and its derivatives, potentially leading to improved therapeutic options.
Q2: How does the research paper utilize this compound to contribute to modafinil research?
A2: The research paper focuses on developing a novel nanocatalyst for the asymmetric sulfoxidation of sulfides, using this compound as a model substrate []. By successfully oxidizing this compound, the researchers demonstrate the efficacy of their catalyst in producing modafinil and its derivatives. This research contributes significantly to the field by exploring new synthetic pathways for modafinil, potentially leading to more cost-effective and environmentally friendly production methods. Additionally, the ability to control the enantioselectivity of the reaction opens up possibilities for synthesizing novel modafinil derivatives with potentially enhanced pharmacological profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.